2-(Phenylsulfanyl)quinoxaline
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Overview
Description
2-(Phenylsulfanyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a phenylsulfanyl group at the second position. Quinoxalines are known for their fused benzene and pyrazine rings, which contribute to their stability and diverse biological activities . The phenylsulfanyl group adds further complexity and potential for unique interactions in various chemical and biological contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanyl)quinoxaline typically involves the condensation of 2-chloroquinoxaline with thiophenol under basic conditions. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiophenol displaces the chlorine atom on the quinoxaline ring . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods: This includes the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylsulfanyl)quinoxaline can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Organometallic reagents, palladium catalysts
Major Products:
Oxidation: Phenylsulfoxidequinoxaline, phenylsulfonequinoxaline
Reduction: Tetrahydroquinoxaline derivatives
Substitution: Various substituted quinoxalines depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)quinoxaline in biological systems often involves its interaction with cellular enzymes and receptors. For instance, its anticancer activity may be attributed to its ability to inhibit specific kinases involved in cell proliferation and survival . The phenylsulfanyl group can enhance the compound’s binding affinity to these molecular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the phenylsulfanyl group, is a simpler structure with broad biological activity.
Phenylquinoxaline: Similar to 2-(Phenylsulfanyl)quinoxaline but with a phenyl group directly attached to the quinoxaline ring.
Sulfonylquinoxaline: Contains a sulfonyl group instead of a sulfanyl group, which can significantly alter its chemical and biological properties.
Uniqueness: this compound is unique due to the presence of the phenylsulfanyl group, which can modulate its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-phenylsulfanylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)17-14-10-15-12-8-4-5-9-13(12)16-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNPJFCGVAQCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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